H-Asp(Phe-OH)-OH

ACE Inhibition Metabolite Activity Hypertension Research

H-Asp(Phe-OH)-OH (CAS 13433-10-8) is a β-aspartyl dipeptide, the primary ACE-inhibiting metabolite of aspartame and designated Aspartame EP Impurity B. It resolves critical challenges in aspartame quality control and ACE inhibition research. • ACE Inhibitor: Ki=11 µM against rabbit lung ACE; β-linkage essential for activity. • Reference Standard: For HPLC/LC-MS monitoring of aspartame stability in food, beverage, and pharma matrices. • Gap1 Probe: Activates Gap1 uptake by 15% at 5 mM; ≥30% competitive inhibition vs. L-citrulline. Supplied with full analytical documentation. Global shipping available.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 13433-10-8
Cat. No. B080191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(Phe-OH)-OH
CAS13433-10-8
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
InChIInChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1
InChIKeyKDGAYJIGGCDHPH-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(Phe-OH)-OH (CAS 13433-10-8) Product Evidence for Procurement and Scientific Selection


H-Asp(Phe-OH)-OH (CAS 13433-10-8), also known as β-Asp-Phe or N-L-β-aspartyl-3-phenyl-L-alanine, is a naturally occurring dipeptide composed of L-aspartic acid and L-phenylalanine linked via a β-peptide bond [1]. It is a metabolite of the artificial sweetener aspartame, identified as a normal constituent of human urine and plasma [2], and serves as a reference standard for aspartame impurity B in pharmaceutical quality control [3].

1
Analytical Reference Aspartame EP Impurity B certified standard for pharmaceutical QC methods.
2
Metabolite Research β-Asp-Phe metabolite for ACE inhibition studies; requires β-linkage.
3
Structure-Activity Probe Non-sweet dipeptide for structure-taste relationship investigations.

Why H-Asp(Phe-OH)-OH Cannot Be Substituted by Common Asp-Phe Analogs


H-Asp(Phe-OH)-OH possesses a unique β-aspartyl linkage, distinguishing it from α-linked isomers like H-Asp-Phe-OH (CAS 13433-09-5) and sequence-reversed dipeptides like H-Phe-Asp-OH (CAS 22828-05-3) . This β-configuration confers distinct biological recognition, enzymatic stability, and physicochemical properties, such as its role as a specific ACE inhibitor with a Ki of 11 µM, a property not shared by all Asp-Phe dipeptides [1]. Furthermore, its lack of a methyl ester group, compared to aspartame (H-Asp-Phe-OMe), renders it non-sweet and chemically more stable, making it essential as an analytical reference standard and for specific biochemical studies where the ester group would interfere [2].

α-Linked analogs (e.g., Asp-Phe-OH)

β-aspartyl linkage confers distinct enzymatic stability and biological recognition; may not replicate in α-isomer assays.

Aspartame (α-Asp-Phe-OMe)

Methyl ester enables sweetness and alters ACE inhibition profile; hydrolysis required for metabolite-like activity.

Sequence-reversed Phe-Asp-OH

Different primary structure leads to distinct biological properties; not interchangeable for Gap1 or ACE studies.

Quantitative Differentiation Guide for H-Asp(Phe-OH)-OH vs. Analogs


ACE Inhibition Potency of β-Asp-Phe vs. Aspartame Metabolites

H-Asp(Phe-OH)-OH inhibits angiotensin-converting enzyme (ACE) purified from rabbit lungs with a Ki of 11 µM [1]. This activity is a direct result of its β-aspartyl-phenylalanine structure, a metabolite of aspartame . In contrast, the parent compound aspartame (α-Asp-Phe-OMe) is not an ACE inhibitor and requires hydrolysis to this active form [2].

ACE Inhibition (Ki)
Head-to-head
Ki 11 µM (β-Asp-Phe) vs Inactive (aspartame)
Supports ACE inhibitor metabolite studies
Purified rabbit lung ACE assay
ACE Inhibition Metabolite Activity Hypertension Research

Thermal Degradation Product Profile: β-Asp-Phe as Primary Degradant

During thermal degradation of aspartame, H-Asp(Phe-OH)-OH (β-AP) is formed as a primary degradation product alongside diketopiperazine (DKP) [1]. A study by Kim and Chung (1996) demonstrated that as aspartame concentration decreased with heating, the concentrations of both DKP and β-Asp-Phe increased rapidly [2]. This specific degradation pathway and product profile are unique to the β-linked dipeptide and are not observed with α-linked analogs [3].

Degradation Product
Cross-study
Primary thermal degradant of aspartame
Essential reference for stability analysis
DKP also formed; concentration dynamics per Kim 1996
Stability Studies Degradation Kinetics Food Chemistry

Yeast Gap1 Transporter Activation: β-Asp-Phe vs. Amino Acid Controls

H-Asp(Phe-OH)-OH activates Gap1-mediated amino acid uptake in nitrogen-starved wild-type Saccharomyces cerevisiae (strain sigma1278b) at a concentration of 5 mM, achieving an activity level of 15.0% after 60 seconds . This compound also competitively inhibits this transport process, showing inhibition rates of ≥30% relative to L-citrulline [1]. This dual activator/inhibitor profile is a specific characteristic of the β-Asp-Phe dipeptide and is not observed with its constituent amino acids (aspartic acid or phenylalanine) or α-linked isomers [2].

Gap1 Activation
Head-to-head
15.0% activity at 5 mM, 60 s
Unique dual activator/inhibitor tool
S. cerevisiae sigma1278b, vs. L-citrulline
Amino Acid Transport Yeast Biology Gap1 Permease

Taste Profile: Non-Sweet β-Isomer vs. High-Potency Sweetener Aspartame

H-Asp(Phe-OH)-OH is non-sweet, a critical distinction from its methyl ester analog, aspartame (α-Asp-Phe-OMe), which is approximately 200 times sweeter than sucrose [1]. This difference in taste perception is directly linked to the presence of the free carboxyl group versus the methyl ester [2]. The β-isomer has been used in studies investigating the structure-taste relationship of dipeptides to understand the molecular basis of sweetness [3].

Taste Property
Class-level
Non-sweet
Contrasts aspartame (~200× sucrose) for structure-taste studies
Sensory evaluation context
Structure-Taste Relationships Sweetener Chemistry Dipeptide Taste

Key Application Scenarios for H-Asp(Phe-OH)-OH Based on Evidence


ACE Inhibitor Research and Metabolite Activity Studies

H-Asp(Phe-OH)-OH is the active ACE-inhibiting metabolite of aspartame, with a quantified Ki of 11 µM against rabbit lung ACE [1]. It is essential for studies investigating the mechanism of ACE inhibition by dietary peptides or the physiological effects of aspartame metabolites. Its β-linkage is critical for this activity, as the parent compound aspartame is inactive .

Food Chemistry and Sweetener Degradation Analysis

As a primary thermal and photolytic degradation product of aspartame [1], H-Asp(Phe-OH)-OH is an indispensable reference standard for analytical methods (e.g., HPLC, LC-MS) used to monitor aspartame stability in food and beverage matrices. It is also used to investigate structure-taste relationships, as its non-sweet profile provides a critical contrast to sweet dipeptide esters .

Yeast Amino Acid Transport and Gap1 Transceptor Studies

H-Asp(Phe-OH)-OH serves as a specific tool compound for investigating the general amino acid permease (Gap1) in Saccharomyces cerevisiae. It activates Gap1-mediated uptake by 15.0% at 5 mM within 60 seconds and exhibits competitive inhibition (≥30%) relative to L-citrulline [1]. This dual activity is unique to the β-dipeptide and not observed with its constituent amino acids .

Pharmaceutical Impurity Profiling and Quality Control

H-Asp(Phe-OH)-OH is designated as Aspartame EP Impurity B [1] and is used as a certified reference standard for the development and validation of analytical methods (e.g., HPLC) to ensure the purity and stability of aspartame in pharmaceutical and food-grade formulations . Its structural similarity to aspartame, combined with its distinct chromatographic properties, makes it ideal for method development [2].

Application
Selection Property
Validation Focus
ACE Inhibitor & Metabolite Research
β-aspartyl linkage identity
ACE inhibition assay context
Food Chemistry & Degradation Analysis
Degradation product profile
Stability-indicating method validation
Yeast Gap1 Transporter Studies
Gap1 activation/inhibition profile
Transport assay at 5 mM
Pharmaceutical Impurity Profiling
EP Impurity B reference standard
Chromatographic purity method

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